2,3-Butanediol

説明

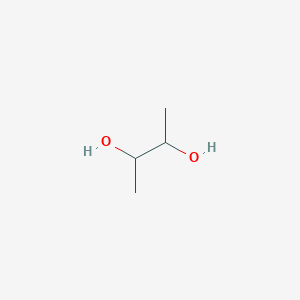

Structure

2D Structure

3D Structure

特性

IUPAC Name |

butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Record name | 2,3-Butanediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,3-Butanediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34439-75-3 | |

| Record name | Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34439-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8041321 | |

| Record name | 2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid | |

| Record name | 2,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.045 at 20 °C/20 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.1 (Air = 1) | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg], 0.243 mm Hg at 25 °C | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Nearly colorless, crystalline solid or liquid | |

CAS No. |

513-85-9, 35007-63-7 | |

| Record name | 2,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC249246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C, 25 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,3-Butanediol stereoisomers (levo, dextro, meso) properties

An In-depth Technical Guide to the Stereoisomers of 2,3-Butanediol

Introduction

This compound (2,3-BD) is a vicinal diol with the chemical formula C4H10O2. It is a significant platform chemical with wide-ranging applications in the chemical, pharmaceutical, and food industries.[1][2] The presence of two chiral centers at carbons 2 and 3 results in the existence of three distinct stereoisomers: two enantiomers, (2R,3R)-(-)-2,3-butanediol (levo) and (2S,3S)-(+)-2,3-butanediol (dextro), and an optically inactive meso compound, (2R,3S)-2,3-butanediol.[3][4] These stereoisomers exhibit unique physical, chemical, and biological properties, making their individual characteristics a critical area of study for researchers, particularly in drug development and chiral synthesis.[5][6]

This technical guide provides a comprehensive overview of the core properties of levo, dextro, and meso-2,3-butanediol, details common experimental protocols for their analysis, and visualizes key relationships and workflows.

Stereoisomer Configurations and Relationships

The three stereoisomers of this compound arise from the different spatial arrangements of the hydroxyl groups around the two chiral carbons. The (2R,3R) and (2S,3S) forms are non-superimposable mirror images of each other, known as enantiomers.[6] The meso form, (2R,3S), has a plane of symmetry and is therefore achiral and optically inactive. It is a diastereomer of the other two forms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. he number of stereoisomers of this compound is [infinitylearn.com]

- 5. Mechanism of microbial production of acetoin and this compound optical isomers and substrate specificity of butanediol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

Chemical synthesis of 2,3-Butanediol from butene oxide

An In-depth Technical Guide to the Chemical Synthesis of 2,3-Butanediol from Butene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of this compound from butene oxide, with a focus on methodologies applicable in a research and development setting. This document details the primary chemical and enzymatic routes, experimental protocols, and analytical methods for quantification and characterization.

Introduction

This compound (2,3-BDO) is a versatile vicinal diol with applications as a precursor to plastics, pesticides, and as a high-value platform chemical.[1] It exists as three stereoisomers: a chiral pair ((2R,3R)- and (2S,3S)-) and a meso-isomer. The stereochemistry of the final product is dependent on the starting butene oxide isomer and the reaction mechanism. While industrial production often relies on high-pressure hydrolysis of a mixture of butene oxides derived from C4 raffinate, this guide focuses on laboratory-scale synthesis methodologies, including acid-catalyzed, base-catalyzed, and enzymatic hydrolysis.[1][2]

Chemical Synthesis Routes

The primary chemical method for synthesizing this compound is the hydrolysis of 2,3-butene oxide (also known as 2,3-epoxybutane). This reaction involves the ring-opening of the epoxide by water, which can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of epoxides proceeds via a mechanism with both SN1 and SN2 characteristics. The reaction is initiated by the protonation of the epoxide oxygen, making it a better leaving group. This is followed by the nucleophilic attack of water.

The stereochemical outcome of the acid-catalyzed hydrolysis of 2,3-butene oxide is an anti-addition of the hydroxyl groups. This means that trans-2,3-butene oxide will yield meso-2,3-butanediol, while cis-2,3-butene oxide will produce a racemic mixture of (2R,3R)- and (2S,3S)-2,3-butanediol.[2]

Table 1: Summary of Reaction Parameters for Acid-Catalyzed Hydrolysis

| Parameter | Value/Condition | Source |

| Starting Material | cis- or trans-2,3-Butene Oxide | [3] |

| Catalyst | Dilute Sulfuric Acid (e.g., 3-20%) | [4] |

| Solvent | Water | [1] |

| Temperature | Elevated temperatures (specifics vary) | [1] |

| Pressure | Atmospheric (lab scale) | N/A |

| Expected Product | meso-2,3-Butanediol (from trans-epoxide), Racemic this compound (from cis-epoxide) | [2] |

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis of epoxides occurs through a classic SN2 mechanism. The hydroxide ion acts as the nucleophile, attacking one of the epoxide carbons and leading to the opening of the ring. Similar to the acid-catalyzed route, this also results in an anti-addition of the hydroxyl groups.

Table 2: Summary of Reaction Parameters for Base-Catalyzed Hydrolysis

| Parameter | Value/Condition | Source |

| Starting Material | cis- or trans-2,3-Butene Oxide | [3] |

| Catalyst | Sodium Hydroxide or other strong bases | N/A |

| Solvent | Water | N/A |

| Temperature | Elevated temperatures | N/A |

| Pressure | Atmospheric (lab scale) | N/A |

| Expected Product | meso-2,3-Butanediol (from trans-epoxide), Racemic this compound (from cis-epoxide) | [2] |

Enzymatic Synthesis

The use of epoxide hydrolases offers a highly selective and environmentally benign alternative to chemical synthesis. These enzymes can catalyze the enantioselective hydrolysis of meso-epoxides to yield enantiomerically pure diols.

Research has shown that a mutant (F108C) of the epoxide hydrolase from Agrobacterium radiobacter can convert cis-2,3-epoxybutane into (2R,3R)-2,3-butanediol with greater than 99% enantiomeric excess and a seven-fold increase in activity compared to the wild-type enzyme.[2][5]

Table 3: Parameters for Enzymatic Hydrolysis of cis-2,3-Epoxybutane

| Parameter | Value/Condition | Source |

| Enzyme | Epoxide hydrolase from Agrobacterium radiobacter (mutant F108C) | [2][5] |

| Substrate | cis-2,3-Epoxybutane | [2][5] |

| Product | (2R,3R)-2,3-Butanediol | [2][5] |

| Enantiomeric Excess | >99% | [2][5] |

| Activity Improvement | 7-fold over wild-type | [2][5] |

Experimental Protocols

General Protocol for Acid-Catalyzed Hydrolysis of 2,3-Butene Oxide

This protocol is a general guideline and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-butene oxide (1 equivalent).

-

Addition of Water: Add deionized water to the flask. The excess of water is typically used.

-

Catalyst Addition: Slowly add a catalytic amount of dilute sulfuric acid (e.g., 5-10 mol%) to the stirring solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

General Protocol for Enzymatic Hydrolysis of cis-2,3-Epoxybutane

This protocol is based on the use of a whole-cell biocatalyst expressing the desired epoxide hydrolase.

-

Biocatalyst Preparation: Cultivate the recombinant microorganism (e.g., E. coli) expressing the mutant F108C epoxide hydrolase from Agrobacterium radiobacter and harvest the cells by centrifugation.

-

Reaction Mixture: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Resuspend the harvested cells in the buffer.

-

Substrate Addition: Add cis-2,3-epoxybutane to the cell suspension.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

-

Monitoring: Monitor the conversion of the substrate and the formation of the product by GC-MS analysis of aliquots taken at different time intervals.

-

Work-up: After completion of the reaction, centrifuge the mixture to remove the cells.

-

Extraction: Extract the supernatant with an organic solvent.

-

Analysis: Analyze the organic extract for the yield and enantiomeric excess of (2R,3R)-2,3-butanediol using chiral GC-MS.

Analytical Methods

The primary analytical technique for the quantification and stereochemical analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS), often employing a chiral column to separate the stereoisomers.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for structural confirmation of the final product.

Table 4: Analytical Techniques for this compound Synthesis

| Technique | Application | Source |

| GC-MS | Quantification of reactants and products, monitoring reaction progress. | [7] |

| Chiral GC-MS | Determination of stereoisomeric ratios and enantiomeric excess. | [6] |

| NMR Spectroscopy | Structural elucidation and confirmation of the final product. | [8] |

Visualizations

Reaction Pathways

Caption: Reaction pathways for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 3. 2,3-Epoxybutane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Improved enantioselective conversion of styrene epoxides and meso-epoxides through epoxide hydrolases with a mutated nucleophile-flanking residue [hero.epa.gov]

- 6. Determination of this compound and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oiv.int [oiv.int]

- 8. www2.oberlin.edu [www2.oberlin.edu]

2,3-Butanediol: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the physical and chemical properties of 2,3-Butanediol, a versatile vic-diol with significant applications in research and development. This document outlines its stereoisomeric forms, key physical constants, characteristic chemical reactions, and essential spectroscopic data. Furthermore, it provides detailed experimental protocols for the determination of its properties and for conducting key chemical transformations in a laboratory setting. Safety, handling, and storage procedures are also detailed to ensure safe laboratory practice.

Physical Properties of this compound

This compound, also known as 2,3-butylene glycol, is an organic compound with the chemical formula C₄H₁₀O₂. It is a colorless, odorless, and viscous liquid that is miscible with water.[1] The presence of two stereogenic centers at positions 2 and 3 gives rise to three stereoisomers: a pair of enantiomers, (2R,3R)-(-)-2,3-Butanediol and (2S,3S)-(+)-2,3-Butanediol, and an achiral meso compound, (2R,3S)-2,3-Butanediol.[2] The physical properties of these stereoisomers can vary, which is a critical consideration in their application.

Summary of Physical Properties

The following tables summarize the key physical properties of the different forms of this compound.

Table 1: General Physical Properties of this compound (Mixture of Isomers)

| Property | Value |

| Molecular Formula | C₄H₁₀O₂ |

| Molar Mass | 90.12 g/mol [3] |

| Appearance | Colorless, viscous liquid or crystalline solid[4] |

| Odor | Odorless[4] |

| Taste | Sweet[4] |

| Boiling Point | 177-184 °C[1][5] |

| Melting Point | 19-25 °C[3][4][6] |

| Density | ~0.987 - 1.045 g/cm³ at 20 °C[1][4] |

| Refractive Index (n_D) | ~1.432 - 1.438 at 20 °C[5][7] |

| Flash Point | 85 °C (185 °F)[4][5] |

| Autoignition Temperature | 402 °C (756 °F)[1][3] |

| Vapor Pressure | <1 hPa at 20 °C[5] |

| log P (Octanol/Water Partition Coefficient) | -0.92[3][4] |

Table 2: Physical Properties of this compound Stereoisomers

| Property | (2R,3R)-(-)-2,3-Butanediol | (2S,3S)-(+)-2,3-Butanediol | meso-(2R,3S)-2,3-Butanediol |

| CAS Number | 24347-58-8[1][3] | 19132-06-0[3] | 5341-95-7[1][3] |

| Boiling Point (°C) | ~181[2] | ~181 | ~182 |

| Specific Rotation ([α]²⁵_D) | -13.2° | +13.2° | 0° |

Solubility

This compound is miscible with water and soluble in a variety of organic solvents, including alcohols, ketones, and ethers.[3] Its hydrophilic nature is attributed to the presence of two hydroxyl groups that can form hydrogen bonds.

Table 3: Solubility of this compound

| Solvent | Solubility |

| Water | Miscible[1][3] |

| Ethanol | Soluble[3] |

| Diethyl Ether | Soluble[3] |

| Acetone | Soluble |

| Chloroform | Soluble[5] |

| Methanol | Soluble[5] |

Chemical Properties and Reactions

As a vicinal diol, this compound exhibits reactivity characteristic of alcohols, with the two hydroxyl groups influencing its chemical behavior. Key reactions include oxidation, dehydration, and esterification.

Oxidation

The oxidation of this compound can yield different products depending on the oxidizing agent and reaction conditions. Mild oxidation typically produces acetoin (3-hydroxy-2-butanone), which can be further oxidized to diacetyl (2,3-butanedione).

Figure 1: Oxidation pathway of this compound.

Dehydration

Acid-catalyzed dehydration of this compound is a significant reaction that primarily yields methyl ethyl ketone (MEK) through a pinacol rearrangement.[3] Under certain conditions, it can also be dehydrated to produce 1,3-butadiene, a valuable monomer for synthetic rubber.[3]

Figure 2: Dehydration pathways of this compound.

Esterification

Like other alcohols, this compound can undergo esterification with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding mono- or di-esters.

Figure 3: General esterification reaction of this compound.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for performing common chemical reactions with this compound in a laboratory setting.

Determination of Physical Properties

References

- 1. The dehydration of fermentative this compound into methyl ethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156) [hmdb.ca]

- 4. scribd.com [scribd.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003156) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Derivatives of 2,3-Butanediol and Their Industrial Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Butanediol (2,3-BDO), a versatile C4 platform chemical, is increasingly produced from renewable biomass resources, offering a sustainable alternative to petroleum-based feedstocks. Its true industrial potential, however, lies in its conversion to a wide array of valuable derivatives. This technical guide provides a comprehensive overview of the key derivatives of this compound, their synthesis, and their significant applications across various industries, including polymers, biofuels, specialty chemicals, and pharmaceuticals. Detailed experimental protocols for the synthesis of major derivatives are provided, along with a summary of their quantitative properties. Furthermore, this guide explores the burgeoning interest in the biological activities of 2,3-BDO and its derivatives, with a particular focus on their interaction with cellular signaling pathways relevant to drug development.

Introduction: The Versatility of a Bio-derived Platform Chemical

This compound is a chiral diol that exists as three stereoisomers: dextrorotatory ((2S,3S)-(+)-2,3-BDO), levorotatory ((2R,3R)-(-)-2,3-BDO), and the optically inactive meso form.[1] The fermentative production of 2,3-BDO from various carbon sources, including glucose, glycerol, and lignocellulosic hydrolysates, has been extensively researched and optimized, making it an economically viable and environmentally friendly starting material for a bio-based chemical industry.[2][3] The presence of two hydroxyl groups on adjacent carbons imparts unique reactivity to the 2,3-BDO molecule, allowing for its efficient conversion into a portfolio of high-value chemicals through processes such as dehydration, dehydrogenation, esterification, and polymerization.[4]

This guide will delve into the core derivatives of this compound, providing the necessary technical details for their synthesis and application, and shedding light on their emerging roles in the life sciences.

Key Derivatives of this compound and their Industrial Applications

The industrial relevance of this compound is primarily driven by its conversion into the following key derivatives:

-

Methyl Ethyl Ketone (MEK): A versatile solvent and a valuable fuel additive.

-

1,3-Butadiene: A crucial monomer for the production of synthetic rubber.

-

Acetoin and Diacetyl: Important flavor and fragrance compounds.

-

Polyesters and Polyurethanes: Bio-based polymers with tunable properties.

-

Esters, Acetals, and Ketals: Specialty chemicals with applications as solvents, plasticizers, and fuel components.[5]

The diverse applications of these derivatives are summarized in the diagram below.

Methyl Ethyl Ketone (MEK)

MEK is a highly valuable solvent used in the coatings, adhesives, and printing ink industries. It is also a promising gasoline additive due to its high octane rating and energy density.[5][6]

| Property | Value | Reference |

| Purity | ≥ 99.5% | [6] |

| Density @ 20°C | 0.804 - 0.806 g/mL | [6] |

| Boiling Point | 79.1 - 80.1 °C | [6] |

| Increase in Thermal Efficiency (MEK40 blend) | 19.51% at 2800 rpm | [7][8] |

1,3-Butadiene

1,3-Butadiene is a primary building block for the synthesis of various polymers and elastomers, most notably styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR), which are essential for tire manufacturing.

Acetoin and Diacetyl

Acetoin and its oxidation product, diacetyl, are widely used as flavoring agents in the food industry, imparting a buttery taste and aroma.[9] Acetoin also serves as a chiral precursor in the synthesis of pharmaceuticals.

Polyesters and Polyurethanes

This compound can be used as a monomer in the synthesis of polyesters and polyurethanes, offering a bio-based alternative to traditional diols. The incorporation of 2,3-BDO can enhance the thermal properties of these polymers.[10]

| Polymer Type | 2,3-BDO Content | Glass Transition Temp. (Tg) | Molecular Weight (Mn) | Reference |

| Terephthalate Copolyester | 28% | 88 °C | 31.5 kDa | [10] |

| Terephthalate Copolyester | 78% | 104 °C | 18.1 kDa | [10] |

| Polyurethane Dispersion | up to 90% bio-based | Amorphous | - | [11] |

| Aliphatic Polyester (PE-b4.18) | 100% | - | up to 59,000 g/mol | [12] |

Esters, Acetals, and Ketals

Esterification of this compound with various carboxylic acids yields esters that can be used as plasticizers, solvents, and precursors for pharmaceuticals and cosmetics.[5][13] The reaction of 2,3-BDO with aldehydes and ketones produces cyclic acetals and ketals, which have potential as fuel additives and green solvents.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives.

Synthesis of Methyl Ethyl Ketone (MEK) via Dehydration

This protocol describes the vapor-phase dehydration of this compound over a solid acid catalyst.

Materials:

-

This compound (aqueous solution, 10-90 wt%)

-

P/HZSM-5 catalyst[14]

-

Nitrogen gas (carrier gas)

-

Fixed-bed reactor system with temperature and flow control

-

Condenser and gas-liquid separator

-

Distillation apparatus

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Catalyst Preparation: Prepare the P/HZSM-5 catalyst by impregnating HZSM-5 zeolite with a phosphorus precursor, followed by calcination.[14]

-

Reactor Setup: Load the catalyst into a stainless-steel fixed-bed reactor.

-

Reaction Conditions: Heat the reactor to the desired temperature (e.g., 250 °C). Introduce a carrier gas (e.g., nitrogen) into the reactor.

-

Dehydration: Pump the aqueous this compound solution into a vaporizer and then feed the vapor into the reactor at a weight hourly space velocity (WHSV) of 1.5-3.4 h⁻¹.

-

Product Collection: Cool the reactor effluent using a condenser to liquefy the products. Separate the gas and liquid phases.

-

Purification: Purify the liquid product containing MEK by distillation.

-

Analysis: Analyze the final product for purity and composition using GC-MS.

Synthesis of 1,3-Butadiene via Dehydration

This protocol outlines the vapor-phase dehydration of this compound to 1,3-butadiene using a solid catalyst.

Materials:

-

This compound (aqueous solution, e.g., 10 wt%)

-

SiO2-supported CsH2PO4 catalyst[8]

-

Argon or Nitrogen gas (carrier gas)

-

Fixed-bed reactor system

-

Gas chromatograph (GC) for online analysis

Procedure:

-

Catalyst Preparation: Synthesize the SiO2-supported CsH2PO4 catalyst via impregnation.[8]

-

Reactor Setup: Place the catalyst in a fixed-bed reactor.

-

Reaction Conditions: Heat the reactor to 350 °C.

-

Dehydration: Introduce the this compound solution into a vaporizer and feed it into the reactor with a carrier gas.

-

Product Analysis: Analyze the gaseous product stream online using a GC to determine the yield and selectivity of 1,3-butadiene.

Synthesis of this compound Esters

This protocol describes the synthesis of this compound diacetate via esterification.

Materials:

-

This compound

-

Acetic acid

-

Heteropolyacid catalyst[13]

-

Fixed-bed reactor

Procedure:

-

Reactor Setup: Pack a fixed-bed reactor with a heteropolyacid catalyst.

-

Reaction: Feed this compound and acetic acid into the reactor at 90 °C and 1.5 MPa with a space velocity of 1.5 h⁻¹.[13]

-

Product Collection and Purification: Collect the product mixture and purify the this compound diacetate by distillation.

-

Analysis: Characterize the product using techniques such as NMR and IR spectroscopy.[6][15][16][17]

Synthesis of Polyurethanes

This protocol details the synthesis of a thermoplastic polyurethane (TPU) using this compound as a chain extender.[18]

Materials:

-

Polytetramethylene ether glycol (PTMEG)

-

4,4'-diphenylmethane diisocyanate (MDI)

-

This compound (BDO)

-

Three-necked flask with mechanical stirrer and nitrogen inlet

Procedure:

-

Prepolymer Formation: Dehydrate PTMEG in a three-necked flask at 110 °C under a nitrogen stream. Cool to 80 °C and add MDI. React for 2 hours to form the prepolymer.[18]

-

Chain Extension: Cool the prepolymer to 50 °C and add this compound. Stir for 10 minutes.

-

Curing: Increase the temperature to 100 °C and pour the mixture into a mold. Cure at 100 °C to obtain the TPU.

-

Characterization: Analyze the thermal and mechanical properties of the resulting polyurethane.

Biological Activity and Signaling Pathways

Emerging research indicates that this compound and its derivatives possess biological activities that are of interest to drug development professionals.

Anti-inflammatory Effects and the NF-κB Signaling Pathway

Studies have shown that this compound can ameliorate acute lung injury induced by lipopolysaccharide (LPS) in rats. This protective effect is attributed to the modulation of the NF-κB (nuclear factor-kappa B) signaling pathway.[19][20] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs. This compound appears to exert a negative regulatory effect on the host's innate immune response.[19][20]

Further research into the specific molecular interactions and the effects of different 2,3-BDO stereoisomers and their derivatives on this and other inflammatory pathways, such as the MAPK signaling pathway, could lead to the development of novel anti-inflammatory agents.

Other Potential Pharmaceutical Applications

The derivatives of this compound, particularly esters and acetals, are being explored for their potential in drug formulation and as precursors for active pharmaceutical ingredients. Their biocompatibility and the ability to be derived from renewable resources make them attractive candidates for the development of green pharmaceuticals.

Conclusion

The derivatives of this compound represent a versatile and sustainable platform for the chemical industry. From high-performance polymers and biofuels to specialty chemicals and potential therapeutic agents, the applications of these bio-derived compounds are vast and continue to expand. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of this compound. As the focus on a circular bioeconomy intensifies, the industrial relevance of this compound and its derivatives is set to grow, paving the way for a more sustainable and innovative chemical industry. Further exploration of the biological activities of these compounds will undoubtedly open new avenues for drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(513-85-9) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Terephthalate Copolyesters Based on this compound and Ethylene Glycol and Their Properties [mdpi.com]

- 11. scienceportal.tecnalia.com [scienceportal.tecnalia.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN103980116A - this compound ester and preparation method thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mit.imt.si [mit.imt.si]

- 19. The bacterial metabolite this compound ameliorates endotoxin-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. openpr.com [openpr.com]

The Natural Occurrence of 2,3-Butanediol: An In-depth Technical Guide for Researchers and Drug Development Professionals

November 2025

Abstract

2,3-Butanediol (2,3-BDO), a versatile chiral platform chemical, is a naturally occurring organic compound found in a diverse range of biological systems, from microorganisms to plants. Its presence is not merely incidental; it plays significant roles in metabolic regulation, stress response, and inter-organismal communication. This technical guide provides a comprehensive overview of the natural occurrence of 2,3-BDO in plants and microorganisms, with a focus on quantitative data, biosynthetic pathways, and detailed experimental protocols for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals interested in the biological production and physiological roles of this multifaceted molecule.

Introduction

This compound is a four-carbon diol with three stereoisomeric forms: dextrorotatory (2R,3R)-BDO, levorotatory (2S,3S)-BDO, and the optically inactive meso-(2R,3S)-BDO. These stereoisomers possess distinct physical and chemical properties, making them valuable chiral synthons for the synthesis of a wide array of chemicals, including pharmaceuticals, plastics, and biofuels. While chemical synthesis of 2,3-BDO is possible, the biological production through fermentation offers a sustainable and stereospecific alternative. Understanding the natural biosynthesis of 2,3-BDO is paramount for harnessing its potential through metabolic engineering and bioprocessing.

This guide delves into the natural prevalence of 2,3-BDO, summarizing its production by various microorganisms and its presence in plant species. It further details the metabolic pathways governing its synthesis and provides robust experimental protocols for its analysis in biological matrices.

Natural Occurrence and Quantitative Data

In Microorganisms

A wide variety of microorganisms, including bacteria, yeast, and fungi, are known to produce 2,3-BDO as a fermentation end-product. This metabolic process, known as butanediol fermentation, is particularly prominent in facultative anaerobes. The production of 2,3-BDO serves several physiological functions in microorganisms, including the prevention of intracellular acidification, regulation of the NADH/NAD+ ratio, and as a carbon and energy reserve.[1][2]

The tables below summarize the quantitative production of 2,3-BDO by various microbial species.

Table 1: this compound Production by Bacterial Species

| Bacterial Species | Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Stereoisomers Produced | Reference(s) |

| Klebsiella pneumoniae | SDM | Glucose | 150 | - | 4.21 | meso, (2S,3S) | [3] |

| Klebsiella pneumoniae | - | Glucose | 92.2% of theoretical max | - | - | meso, (2S,3S) | [4] |

| Klebsiella oxytoca | M1 | Glucose | 142.5 | 0.42 | 1.47 | - | [5] |

| Bacillus subtilis | CS13 | Sucrose | 132.4 | 0.45 | 2.45 | meso (92.1%) | [6][7] |

| Bacillus subtilis | GD5 | Sucrose | 42.31 | 0.52 | 0.33 | (2R,3R) | [8] |

| Bacillus atrophaeus | NRS-213 | Glucose | - | - | - | - | [9] |

| Bacillus mojavensis | B-14698 | Glucose | - | - | - | - | [9] |

| Bacillus vallismortis | B-14891 | Glucose | 60.4 | - | - | - | [9] |

| Enterobacter sp. | Various | up to 150 | - | - | - | [4] | |

| Serratia sp. | Various | up to 150 | - | - | - | [4] | |

| Clostridium autoethanogenum | CO-containing gas | - | - | - | - | [10] | |

| Clostridium ljungdahlii | CO-containing gas | - | - | - | - | [10] | |

| Clostridium ragsdalei | CO-containing gas | - | - | - | - | [10] |

Table 2: this compound Production by Yeast and Fungi

| Yeast/Fungal Species | Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Stereoisomers Produced | Reference(s) |

| Saccharomyces cerevisiae | L7 | Glucose | 21.83 | 0.15 | - | - | [11] |

| Saccharomyces cerevisiae | HGS50 | Glucose | 121.04 | 0.48 | 1.57 | - | [12] |

| Saccharomyces cerevisiae | BD4 | Glucose | 96.2 | - | - | - | [13] |

| Saccharomyces carlsbergensis | PTCC 5051 | Acetoin | - | - | - | (2R,3R), meso | [14][15] |

| Pichia fermentans | PTCC 5296 | Acetoin | - | - | - | (2R,3R), meso | [14][15] |

| Penicillium citrinum | PTCC 5304 | Acetoin | - | - | - | (2S,3S), meso | [14][15] |

| Rhodotorula glutinis | PTCC 5256 | Acetoin | - | - | - | (2R,3R), (2S,3S), meso | [14][15] |

| Aspergillus foetidus | PTCC 5099 | Acetoin | - | - | - | (2R,3R), (2S,3S), meso | [14][15] |

In Plants

The occurrence of this compound in plants is less documented than in microorganisms. It has been identified as a volatile organic compound (VOC) in some plant species and is often associated with plant-microbe interactions, where it can act as a growth promoter and induce systemic resistance against pathogens.[16] Some plants can also biotransform the precursor acetoin into 2,3-BDO.[14][15]

Table 3: Natural Occurrence and Biotransformation of this compound in Plants

| Plant Species | Plant Part | Context | Quantitative Data | Stereoisomers | Reference(s) |

| Ruta graveolens | Roots | Natural Occurrence | - | - | [12] |

| Sweet corn | - | Natural Occurrence | - | - | [12] |

| Cocoa butter | - | Natural Occurrence | - | - | [12] |

| Peppers | - | Natural Occurrence | Detected | - | [12] |

| Grape wine | - | Fermentation product | Detected | (2R,3R), (2S,3S), meso | [12] |

| Daucus carota (Carrot) | Root | Biotransformation of acetoin | 40% conversion | (2R,3R), (2S,3S), meso | [14][15] |

| Brassica oleracea (Cabbage) | Root | Biotransformation of acetoin | 30% conversion | (2R,3R), (2S,3S), meso | [14][15] |

| Pastinaca sativa (Parsnip) | Root | Biotransformation of acetoin | 25% conversion | (2R,3R), (2S,3S), meso | [14][15] |

| Raphanus sativus (Radish) | Root | Biotransformation of acetoin | 15% conversion | (2R,3R), (2S,3S), meso | [14][15] |

Biosynthetic Pathways

In Microorganisms

The primary pathway for 2,3-BDO biosynthesis in most bacteria starts from pyruvate, a central metabolite of glycolysis. The pathway involves three key enzymes: α-acetolactate synthase (ALS), α-acetolactate decarboxylase (ALDC), and butanediol dehydrogenase (BDH), also known as acetoin reductase (AR).[11]

In some microorganisms, an alternative pathway involving the spontaneous oxidative decarboxylation of α-acetolactate to diacetyl can occur, which is then reduced to acetoin. The stereospecificity of the final 2,3-BDO product is determined by the specific butanediol dehydrogenase present in the organism.

In Plants

The complete biosynthetic pathway for endogenous 2,3-BDO in plants has not been fully elucidated. However, the presence of acetoin, its direct precursor, suggests a similar final reductive step. Plants possess a variety of alcohol dehydrogenases that could potentially catalyze this reaction. The pathway is likely linked to primary carbon metabolism, branching from pyruvate. The diagram below illustrates a putative pathway based on current knowledge.

Experimental Protocols

Accurate quantification of 2,3-BDO in biological samples is crucial for research and industrial applications. The following sections provide detailed protocols for the extraction and analysis of 2,3-BDO from microbial cultures and plant tissues.

Analysis of this compound from Microbial Cultures

-

Collect 1-2 mL of fermentation broth.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

The filtered supernatant is ready for analysis by HPLC, GC-MS, or enzymatic assay.

This protocol is adapted from several sources for the analysis of fermentation products.[6]

-

Instrumentation: HPLC system equipped with a Refractive Index (RI) detector.

-

Column: Aminex HPX-87H column (300 mm x 7.8 mm).

-

Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).

-

Flow Rate: 0.5 - 0.6 mL/min.

-

Column Temperature: 60-65°C.

-

Injection Volume: 10-20 µL.

-

Run Time: Approximately 30-40 minutes.

-

Quantification: Prepare a standard curve using a certified 2,3-BDO standard at various concentrations (e.g., 0.1 to 10 g/L). The concentration in the samples is determined by comparing the peak area with the standard curve.

This protocol provides a general framework for GC-MS analysis.[16]

-

Instrumentation: GC-MS system with a suitable capillary column.

-

Column: A polar capillary column such as DB-WAX or equivalent is recommended.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: 1 µL of the filtered supernatant, typically in split mode.

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 1-2 minutes.

-

Ramp: 10°C/min to 200-220°C.

-

Hold: 2-5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

-

-

Identification and Quantification: Identification is based on the retention time and comparison of the mass spectrum with a library (e.g., NIST). Quantification is performed using a standard curve of 2,3-BDO. An internal standard can be used for improved accuracy.

This method offers a rapid and sensitive alternative to chromatographic techniques.[4]

-

Principle: The assay is based on the oxidation of 2,3-BDO to acetoin by this compound dehydrogenase (BDH), with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the 2,3-BDO concentration.

-

Reagents:

-

Reaction Buffer: (e.g., 50 mM Glycine-NaOH, pH 8.5).

-

NAD⁺ solution (e.g., 10 mM).

-

This compound Dehydrogenase (BDH) solution.

-

-

Procedure (in a 96-well plate):

-

To each well, add the reaction buffer and NAD⁺ solution.

-

Add the filtered supernatant (sample) or 2,3-BDO standard.

-

Initiate the reaction by adding the BDH solution.

-

Incubate at the optimal temperature for the enzyme (e.g., 30°C).

-

Measure the absorbance at 340 nm at regular intervals using a microplate reader.

-

-

Calculation: Determine the rate of NADH formation (change in absorbance per minute) and calculate the 2,3-BDO concentration using a standard curve.

Analysis of Endogenous this compound from Plant Tissues

The analysis of volatile compounds like 2,3-BDO from plant tissues requires careful extraction to avoid losses and artifacts.

This protocol is a general guide and may need optimization for specific plant tissues.

-

Tissue Collection and Preparation:

-

Harvest fresh plant tissue (leaves, roots, etc.).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Solvent Extraction:

-

Weigh a known amount of the powdered tissue (e.g., 100-500 mg) into a glass vial.

-

Add a suitable organic solvent (e.g., methanol, ethyl acetate, or a mixture) containing an internal standard.

-

Vortex or sonicate the mixture for a set period to extract the VOCs.

-

Centrifuge to pellet the plant debris.

-

Transfer the supernatant to a new vial for analysis.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place a known weight of fresh or frozen-thawed plant tissue in a headspace vial.

-

Seal the vial and allow the volatiles to equilibrate in the headspace for a defined time at a controlled temperature.

-

Expose a SPME fiber to the headspace to adsorb the VOCs.

-

Desorb the adsorbed compounds directly into the GC injector for analysis.

-

The GC-MS parameters are similar to those for microbial samples but may require adjustments based on the complexity of the plant matrix.

-

Instrumentation and Column: As described in section 4.1.3.

-

Oven Temperature Program: A slower temperature ramp may be necessary to resolve the complex mixture of plant volatiles.

-

Data Analysis: Use selected ion monitoring (SIM) mode for targeted quantification of 2,3-BDO to improve sensitivity and reduce matrix interference. Compare the mass spectrum and retention time with an authentic standard.

Conclusion

This compound is a significant metabolite in both the microbial and plant kingdoms. While its production and biosynthetic pathways are well-characterized in a variety of microorganisms, its role and endogenous synthesis in plants are emerging areas of research. The quantitative data and detailed protocols provided in this guide offer a valuable resource for scientists and professionals seeking to explore the biological production and physiological functions of 2,3-BDO. Further research into the plant-specific pathways and the regulation of 2,3-BDO synthesis will undoubtedly open new avenues for its application in agriculture, biotechnology, and medicine.

References

- 1. Enzymes and pathways in microbial production of this compound and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformation of acetoin to this compound: Assessment of plant and microbial biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Method of determination of 1,2-propanediol and this compound (Type-IV) | OIV [oiv.int]

- 5. The production of this compound as a differentiating character in wine yeasts [sfera.unife.it]

- 6. researchgate.net [researchgate.net]

- 7. A shortened, two-enzyme pathway for this compound production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of this compound and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of this compound by newly isolated Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of an industrial yeast strain for efficient production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A simple biosynthetic pathway for this compound production in Thermococcus onnurineus NA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exogenous Bio-Based 2,3-Butanediols Enhanced Abiotic Stress Tolerance of Tomato and Turfgrass under Drought or Chilling Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Production of this compound by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oiv.int [oiv.int]

- 16. researchgate.net [researchgate.net]

A Comprehensive Toxicological and Safety Guide to 2,3-Butanediol for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Butanediol, a chiral diol with three stereoisomeric forms, is a versatile chemical intermediate with growing applications in the synthesis of various valuable chemicals, including pharmaceuticals, plastics, and pesticides. As its use in research and development expands, a thorough understanding of its toxicological profile and safe handling practices is paramount. This technical guide provides a comprehensive overview of the available toxicological data for this compound and outlines essential safety protocols for its handling in a laboratory setting.

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies, focusing on acute toxicity, irritation, sensitization, and embryotoxicity. While comprehensive data for all toxicological endpoints are not available, the existing information provides a solid foundation for a preliminary risk assessment.

Acute Toxicity

Acute toxicity studies are crucial for determining the potential for adverse effects following a single, short-term exposure to a substance. For this compound, data is primarily available for the oral route of exposure.

Table 1: Acute Toxicity of this compound

| Route of Exposure | Species | Test | Result | Reference |

| Oral | Rat (male and female) | LD50 | > 5,000 mg/kg | [1] |

| Oral | Mouse | LD50 | 9,000 mg/kg | [2] |

| Intraperitoneal | Mouse | LD50 | 6,075 mg/kg | [1] |

| Dermal | - | LD50 | No data available | |

| Inhalation | - | LC50 | No data available |

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of this compound was likely determined using a protocol similar to the OECD Guideline 401 (Acute Oral Toxicity). In this type of study, the test substance is administered in a single dose by gavage to a group of experimental animals (e.g., rats). The animals are then observed for a defined period (typically 14 days) for signs of toxicity and mortality. The LD50, the dose that is lethal to 50% of the test population, is then calculated.

Irritation and Sensitization

Studies have been conducted to assess the potential of this compound to cause irritation to the skin and eyes, as well as to induce an allergic skin reaction (sensitization).

Table 2: Irritation and Sensitization Data for this compound

| Endpoint | Species | Test | Result | Reference |

| Skin Irritation | Rabbit | Occlusive Patch Test (24 h) | No skin irritation | [1] |

| Eye Irritation | Rabbit | - | No eye irritation | [1] |

| Skin Sensitization | Guinea Pig | Maximization Test | Not a sensitizer | [1] |

Experimental Protocol: Skin Irritation (Based on OECD Guideline 404)

The skin irritation potential of this compound was likely evaluated following a protocol similar to OECD Guideline 404 (Acute Dermal Irritation/Corrosion). This test involves the application of the test substance to a small area of the skin of a test animal (e.g., a rabbit) under a semi-occlusive patch. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Experimental Protocol: Skin Sensitization - Guinea Pig Maximization Test (Based on OECD Guideline 406)

The Guinea Pig Maximization Test (GPMT) is a method to assess the potential of a substance to cause skin sensitization. The test involves an induction phase where the test substance is administered to the guinea pigs both intradermally with an adjuvant (to enhance the immune response) and topically. This is followed by a challenge phase where the substance is applied topically to a different area of the skin. The skin is then observed for signs of an allergic reaction.

Mutagenicity and Carcinogenicity

Data on the mutagenic and carcinogenic potential of this compound is limited. However, extensive studies have been conducted on a structurally related compound, 2,3-butanedione, which is a metabolite of this compound.

-

This compound: No definitive studies on the mutagenicity or carcinogenicity of this compound were identified.

-

2,3-Butanedione: The National Toxicology Program (NTP) has conducted extensive studies on 2,3-butanedione. Inhalation studies in rats and mice showed some evidence of carcinogenic activity in the nose of male and female rats.[3][4] 2,3-Butanedione was also found to be mutagenic in some bacterial strains in the Ames test.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay - Based on OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. The test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The bacteria are exposed to the test chemical, and the number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize histidine) is counted. An increase in the number of revertant colonies compared to the control indicates that the chemical is mutagenic.

Figure 1: Simplified workflow of the Ames Test for mutagenicity assessment.

Developmental and Reproductive Toxicity

A study on cultured rat embryos found that this compound, at a concentration of 25 mM, had no effect on embryonic protein, DNA, somite development, gross morphology, or viability.[5] This suggests a low potential for direct embryotoxicity in this in vitro model. However, comprehensive in vivo studies on reproductive and developmental toxicity are lacking.

Safety Handling and Exposure Controls

Given the available toxicological data, it is prudent to handle this compound with appropriate safety precautions in a research setting.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[5][6]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate aerosols or vapors, use a NIOSH-approved respirator with an organic vapor cartridge.

Figure 2: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

-

Ventilation: Work with this compound in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when working with large volumes.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if irritation develops or persists.

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Get medical attention immediately.

Figure 3: First-aid measures for exposure to this compound.

Storage and Handling

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Avoid contact with heat, sparks, and open flames.

Occupational Exposure Limits (OELs)

Currently, there are no established Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH specifically for this compound.[5][6][7][8][9][10][11][12][13][14] In the absence of specific OELs, it is crucial to handle this compound with care, employing the principle of keeping exposures as low as reasonably achievable (ALARA). For the related compound, 2,3-pentanedione, NIOSH has proposed a REL of 9.3 ppb as an 8-hour time-weighted average.[15]

Conclusion

Based on the available data, this compound exhibits a low order of acute toxicity via the oral route and is not a skin or eye irritant, nor a skin sensitizer. The in vitro data on embryotoxicity suggests a low risk. However, significant data gaps exist, particularly for dermal and inhalation toxicity, as well as for chronic toxicity, carcinogenicity, and reproductive toxicity. The toxicological profile of the related compound, 2,3-butanedione, particularly its respiratory toxicity and carcinogenic potential upon inhalation, warrants a cautious approach when handling this compound, especially in ways that could generate aerosols or vapors.

Researchers, scientists, and drug development professionals should adhere to the recommended safety handling procedures, including the use of appropriate personal protective equipment and engineering controls, to minimize potential exposure. Further toxicological studies are needed to provide a more complete understanding of the long-term health effects of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,3-Butanedione (CASRN 431-03-8) in Wistar Han [Crl:WI (Han)] Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Toxicology and carcinogenesis studies of 2,3-butanedione in Wistar Han [Crl:WI(Han)] rats and B6C3F1/N mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. egle.state.mi.us [egle.state.mi.us]

- 8. fishersci.com [fishersci.com]

- 9. osha.gov [osha.gov]

- 10. qbe.com [qbe.com]

- 11. TLV Chemical Substances Introduction - ACGIH [acgih.org]

- 12. worksafebc.com [worksafebc.com]

- 13. NIOSH / Pocket Guide to Chemical Hazards [dnacih.com]

- 14. nipissingu.ca [nipissingu.ca]

- 15. ohsonline.com [ohsonline.com]

Methodological & Application

Application Note: Quantification of 2,3-Butanediol in Fermentation Broth using GC-FID

Abstract

This application note details a robust and reliable method for the quantification of 2,3-butanediol in complex fermentation broth matrices using Gas Chromatography with Flame Ionization Detection (GC-FID). The protocol employs a simple and effective sample preparation procedure involving protein precipitation and liquid-liquid extraction with an internal standard for accurate and precise measurements. This method is suitable for researchers, scientists, and drug development professionals involved in the monitoring of fermentation processes and product yield analysis.

Introduction

This compound (2,3-BDO) is a versatile platform chemical with a wide range of applications in the chemical, pharmaceutical, and agricultural industries. It can be produced through microbial fermentation, and the efficient monitoring of its concentration in the fermentation broth is crucial for process optimization and yield determination. Gas chromatography with a flame ionization detector (GC-FID) offers a sensitive and specific method for the quantification of volatile compounds like 2,3-BDO. This application note provides a detailed protocol for the sample preparation, GC-FID analysis, and quantification of this compound in fermentation samples.

Materials and Reagents

-

This compound (analytical standard, ≥99% purity)

-

1,3-Butanediol (internal standard, ≥99% purity)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Deionized water

-

Centrifuge tubes (15 mL and 2 mL)

-

Syringe filters (0.22 µm)

-

GC vials with inserts

-

Volumetric flasks and pipettes

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth

This protocol describes the extraction of this compound from the fermentation broth for GC-FID analysis.

-

Cell Removal: Centrifuge 5 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the microbial cells.

-

Supernatant Collection: Carefully collect the supernatant.

-

Internal Standard Spiking: Transfer 1 mL of the supernatant to a 15 mL centrifuge tube and add a known concentration of the internal standard, 1,3-butanediol.

-

Protein Precipitation & Salting Out: Add 0.5 g of anhydrous sodium sulfate to the tube to precipitate remaining proteins and to salt out the this compound. Vortex for 1 minute.

-

Liquid-Liquid Extraction: Add 2 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

-

Phase Separation: Centrifuge the tube at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

-

Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL centrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Filtration: Filter the dried organic extract through a 0.22 µm syringe filter into a GC vial.

-

Analysis: The sample is now ready for injection into the GC-FID system.

Protocol 2: GC-FID Analysis

This protocol outlines the instrumental parameters for the quantification of this compound.

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of diols.

-

Injection: Inject 1 µL of the prepared sample into the GC.

Table 1: GC-FID Instrument Parameters

| Parameter | Value |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (Split ratio 20:1) |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min |

| Oven Program | |

| Initial Temperature | 80 °C, hold for 2 min |

| Ramp Rate | 10 °C/min to 200 °C |

| Final Temperature | 200 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Protocol 3: Calibration and Quantification

This protocol describes the preparation of a calibration curve and the calculation of the this compound concentration in the samples.

-

Stock Solution Preparation: Prepare a 10 g/L stock solution of this compound and a 10 g/L stock solution of 1,3-butanediol (internal standard) in deionized water.

-

Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to achieve concentrations ranging from 0.1 g/L to 5 g/L. Spike each calibration standard with the same constant concentration of the internal standard (e.g., 1 g/L).

-

Analysis of Standards: Analyze each calibration standard using the GC-FID method described in Protocol 2.

-

Calibration Curve Construction: For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot a graph of the peak area ratio (Y-axis) against the corresponding concentration of this compound (X-axis).

-

Linear Regression: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

-

Sample Quantification: Analyze the prepared fermentation broth samples (from Protocol 1) using the same GC-FID method. Calculate the peak area ratio of this compound to the internal standard.

-

Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of this compound in the samples.

Data Presentation

The quantitative data obtained from the analysis of calibration standards and fermentation samples should be organized into clear and concise tables for easy comparison and interpretation.

Table 2: Example Calibration Data for this compound